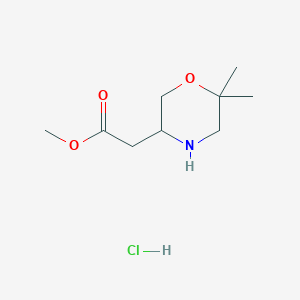

Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride

Description

Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate hydrochloride is a morpholine-derived compound featuring a methyl ester group and a hydrochloride salt. Its structure includes a six-membered morpholine ring with two methyl substituents at the 6-position, contributing to steric hindrance and electronic effects. The compound is likely synthesized via nucleophilic substitution or esterification reactions, with the hydrochloride salt enhancing solubility and stability.

Properties

IUPAC Name |

methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-9(2)6-10-7(5-13-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXDXSVXPRLGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)CC(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

1.1 Hedgehog Signaling Pathway Modulation

One of the notable applications of methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride is in the modulation of the hedgehog signaling pathway. This pathway is crucial in developmental processes and has been implicated in various cancers. Research indicates that compounds like this compound can inhibit this pathway, providing a therapeutic avenue for conditions such as basal cell carcinoma and medulloblastoma .

1.2 Anticancer Properties

Studies have demonstrated the efficacy of this compound in inhibiting tumor growth in specific cancer models. For instance, a study highlighted its potential to reduce cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest .

Organic Synthesis

2.1 Chemical Intermediate

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various reactions, including nucleophilic substitutions and acylation reactions, which are essential for synthesizing more complex organic molecules .

2.2 Synthesis of Novel Compounds

The compound has been utilized in synthesizing novel derivatives with enhanced biological activities. For example, researchers have modified its structure to create analogs that exhibit improved potency against targeted biological pathways .

Table 1: Summary of Applications

Case Study: Hedgehog Pathway Inhibition

A recent study evaluated the effects of this compound on basal cell carcinoma cells. The results showed a significant reduction in cell viability when treated with varying concentrations of the compound over a period of 72 hours. The mechanism was linked to the downregulation of key proteins involved in the hedgehog signaling pathway.

Table 2: Experimental Results from Case Study

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 35 |

| 100 | 30 | 70 |

Mechanism of Action

The mechanism by which Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with methyl 2-(6,6-dimethylmorpholin-3-yl)acetate hydrochloride, differing in substituents, stereochemistry, or heteroatom composition:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Notable Differences |

|---|---|---|---|---|

| Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate hydrochloride | C9H17ClNO3 | 237.7 | 6,6-dimethyl morpholine, methyl ester, HCl | Reference compound |

| Ethyl 2-(morpholin-3-yl)acetate hydrochloride | C8H15ClNO3 | 223.7 | Ethyl ester (vs. methyl) | Increased lipophilicity due to ethyl group |

| Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride | C7H14ClNO2S | 211.7 | Thiomorpholine (S replaces O in ring) | Enhanced lipophilicity, altered reactivity |

| (R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride | C7H13ClNO3 | 209.6 | R-enantiomer of morpholine derivative | Potential stereospecific bioactivity |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride | C8H17ClNO2 | 210.7 | Branched butanoate, methylamino group | Non-morpholine scaffold, tertiary amine |

Biological Activity

Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride is a compound that has garnered interest in various fields of biological and medicinal chemistry due to its potential applications in enzyme interaction studies, metabolic pathway research, and therapeutic development. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring substituted with methyl groups at the 6-position. Its structural formula can be represented as follows:

This compound serves as a building block for synthesizing more complex molecules and has been utilized in various chemical and biological applications.

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily enzymes. It has been shown to act as both an inhibitor and activator of certain enzymes, influencing various biochemical pathways. The precise molecular targets depend on the specific application context, which can include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with receptors to modulate signaling pathways that are crucial for cellular responses.

Enzyme Interactions

Research indicates that this compound is effective in studying enzyme interactions. It has been utilized in assays to evaluate its impact on enzyme kinetics and metabolic pathways. For instance:

- Inhibition Studies : The compound has been tested against various enzymes where it exhibited significant inhibitory effects. These studies are critical for understanding its potential therapeutic applications.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For example:

- Broad-Spectrum Antibacterial Activity : Related compounds have demonstrated potent antibacterial activity against multi-drug resistant strains of bacteria such as E. coli and S. aureus, with minimal inhibitory concentrations (MIC) often below 0.25 μg/mL .

Case Studies and Research Findings

- Antiviral Potential : Research has indicated that derivatives of morpholine compounds exhibit antiviral properties against dengue virus by targeting specific kinases involved in viral entry and replication . These findings suggest that this compound could be a candidate for further antiviral investigations.

- Antifungal Activity : A study on related morpholine derivatives showed promising antifungal activity against Candida species. The structure-activity relationship revealed that modifications at specific positions on the morpholine ring significantly affected antifungal potency .

- In Vivo Efficacy : In vivo studies have demonstrated the effectiveness of similar compounds in mouse models for various infections, suggesting that this compound may also possess therapeutic potential beyond in vitro assays .

Data Summary Table

Chemical Reactions Analysis

Stability Profile

The hydrochloride salt demonstrates improved stability compared to other salt forms:

Reactivity and Hydrolysis

The ester group undergoes hydrolysis under acidic/basic conditions:

3.1 Hydrolytic Stability

-

Plasmatic Stability : Substitutions (e.g., 6,6-dimethyl groups) enhance stability by creating steric hindrance, reducing hydrolysis rates .

-

Catalytic Agents : Acidic conditions (pH 1) or bases (e.g., sodium bicarbonate) accelerate hydrolysis, as seen in ester cleavage protocols .

3.2 Reaction Conditions

| Reaction Type | Typical Conditions | Catalyst/Reagent | Outcome |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Sulfuric acid | Ester formation |

| Hydrolysis | H₂O, HCl or NaOH | Acid/base | Carboxylic acid formation |

Key Findings from Research

-

Kinase Inhibition : Structural analogs demonstrate kinase inhibitory activity, suggesting potential therapeutic applications.

-

Salt Form Optimization : Hydrochloride salts are preferred for bioavailability and permeability, as shown in comparative studies .

-

Stability Enhancements : 6,6-dimethyl substitutions on the morpholin-3-yl core significantly improve plasmatic stability (t₁/₂ > 240 min) .

Q & A

What are the optimal synthesis protocols for Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride, and how can reaction yields be maximized?

Answer:

The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Morpholine ring functionalization : Introducing the 6,6-dimethyl group via alkylation or condensation reactions, often using sodium hydride or potassium carbonate as bases in solvents like dichloromethane or acetonitrile .

- Esterification : Methanol or methyl chloroformate is employed under anhydrous conditions, with triethylamine to neutralize HCl by-products .

- Purification : Recrystallization (using ethanol/water mixtures) or chromatography (silica gel with ethyl acetate/hexane gradients) ensures high purity. Yield optimization requires precise temperature control (0–25°C), inert atmospheres, and stoichiometric excess of methylating agents .

What advanced analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with δ ~3.7 ppm (ester methyl) and δ ~2.5–3.5 ppm (morpholine protons) as diagnostic peaks. DMSO-d is preferred for resolving hydrochloride salts .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity. Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers if stereocenters are present .

- X-ray Crystallography : SHELX programs refine crystal structures, particularly for resolving morpholine ring conformations and salt forms .

How do reaction mechanisms differ when synthesizing derivatives of this compound, such as amides or fluorinated analogs?

Answer:

- Amidation : The ester undergoes nucleophilic acyl substitution with amines (e.g., NH/MeOH), catalyzed by EDC/HOBt in DMF. Competing hydrolysis is mitigated by anhydrous conditions .

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) target the morpholine ring, requiring inert solvents (acetonitrile) and monitoring via F NMR .

- Mechanistic studies : Density functional theory (DFT) calculations predict regioselectivity, while kinetic profiling (e.g., variable-temperature NMR) identifies rate-limiting steps .

What strategies are used to evaluate structure-activity relationships (SAR) for this compound in drug discovery?

Answer:

- Bioisosteric replacement : The 6,6-dimethyl group is substituted with trifluoromethyl or azetidine rings to modulate lipophilicity and target binding .

- Enzyme inhibition assays : IC values are determined against serine hydrolases or GPCRs, with molecular docking (AutoDock Vina) correlating morpholine conformation to activity .

- Metabolic stability : Microsomal incubation (human liver microsomes) identifies vulnerable sites (e.g., ester hydrolysis), guiding prodrug design .

How can researchers resolve contradictions in spectral or crystallographic data during structural elucidation?

Answer:

- Data cross-validation : Compare NMR shifts with computational predictions (e.g., ACD/Labs) and crystallographic torsion angles. SHELXL refinement flags outliers (>4σ) in electron density maps .

- Dynamic effects : Variable-temperature NMR or NOESY detects conformational flexibility in the morpholine ring, explaining discrepancies between solution and solid-state structures .

What are the best practices for handling and storing this compound given its potential hazards?

Answer:

- Storage : Desiccate at –20°C under argon to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation .

- Safety protocols : Wear nitrile gloves and work in fume hoods due to HCl vapors. Neutralize spills with sodium bicarbonate .

How can enantiomeric impurities be quantified, and what impact do they have on biological activity?

Answer:

- Chiral resolution : Use chiral HPLC (e.g., Chiralcel OD-H) with heptane/isopropanol mobile phases. Limit of detection (LOD) <0.1% is achievable .

- Activity assays : Enantiomers may show divergent IC values (e.g., 10-fold differences in kinase inhibition). Stereochemical purity (>99% ee) is critical for reproducible pharmacology .

What methodologies address unexpected by-products during scale-up synthesis?

Answer:

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, identifying intermediates like hemiaminals or over-alkylated morpholines .

- Design of Experiments (DoE) : Multi-variable optimization (temperature, catalyst loading) minimizes side reactions (e.g., ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.